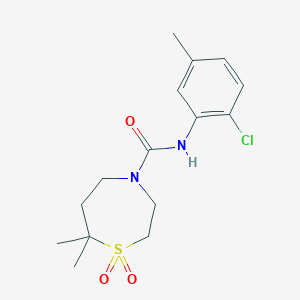
2-(2-Bromo-4-fluoro-6-methylphenoxy)-1-morpholin-4-ylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromo-4-fluoro-6-methylphenoxy)-1-morpholin-4-ylethanone, also known as BFEK or BFE, is a chemical compound that has been widely used in scientific research. It belongs to the family of organic compounds known as phenoxyacetic acids and derivatives, and it has a molecular formula of C14H17BrFNO3. BFEK is a white solid that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.
Mécanisme D'action
The exact mechanism of action of 2-(2-Bromo-4-fluoro-6-methylphenoxy)-1-morpholin-4-ylethanone is not fully understood. However, it has been shown to inhibit the activity of several protein kinases, including AKT, ERK, and JNK. These kinases play a crucial role in various cellular processes, including cell survival, proliferation, and differentiation. By inhibiting the activity of these kinases, 2-(2-Bromo-4-fluoro-6-methylphenoxy)-1-morpholin-4-ylethanone can induce apoptosis (programmed cell death) in cancer cells and inhibit their growth.
Biochemical and Physiological Effects:
2-(2-Bromo-4-fluoro-6-methylphenoxy)-1-morpholin-4-ylethanone has been shown to have several biochemical and physiological effects. In cancer cells, 2-(2-Bromo-4-fluoro-6-methylphenoxy)-1-morpholin-4-ylethanone induces apoptosis by activating the caspase-3 pathway. It also inhibits the activity of the AKT and ERK pathways, which are involved in cell survival and proliferation. In addition, 2-(2-Bromo-4-fluoro-6-methylphenoxy)-1-morpholin-4-ylethanone has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G1 phase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(2-Bromo-4-fluoro-6-methylphenoxy)-1-morpholin-4-ylethanone in lab experiments is its ability to selectively inhibit the activity of certain protein kinases, which makes it a useful tool for studying the role of these kinases in various cellular processes. However, one of the limitations of using 2-(2-Bromo-4-fluoro-6-methylphenoxy)-1-morpholin-4-ylethanone is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving 2-(2-Bromo-4-fluoro-6-methylphenoxy)-1-morpholin-4-ylethanone. One area of research is the development of new compounds that are structurally similar to 2-(2-Bromo-4-fluoro-6-methylphenoxy)-1-morpholin-4-ylethanone but have improved pharmacological properties. Another area of research is the identification of new targets for 2-(2-Bromo-4-fluoro-6-methylphenoxy)-1-morpholin-4-ylethanone, which could lead to the development of new cancer therapies. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2-Bromo-4-fluoro-6-methylphenoxy)-1-morpholin-4-ylethanone and its potential side effects.
Méthodes De Synthèse
The synthesis of 2-(2-Bromo-4-fluoro-6-methylphenoxy)-1-morpholin-4-ylethanone can be achieved through several methods, including the reaction of 2-bromo-4-fluoro-6-methylphenol with morpholine in the presence of potassium carbonate and 1,3-dimethyl-2-imidazolidinone. Another method involves the reaction of 2-bromo-4-fluoro-6-methylphenol with morpholine in the presence of 1,3-dimethyl-2-imidazolidinone and triethylamine.
Applications De Recherche Scientifique
2-(2-Bromo-4-fluoro-6-methylphenoxy)-1-morpholin-4-ylethanone has been widely used in scientific research as a tool to study various biological processes. One of the main applications of 2-(2-Bromo-4-fluoro-6-methylphenoxy)-1-morpholin-4-ylethanone is in the field of cancer research, where it has been shown to inhibit the growth of cancer cells in vitro and in vivo. 2-(2-Bromo-4-fluoro-6-methylphenoxy)-1-morpholin-4-ylethanone has also been used to study the role of protein kinases in various cellular processes, including cell proliferation and differentiation.
Propriétés
IUPAC Name |
2-(2-bromo-4-fluoro-6-methylphenoxy)-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrFNO3/c1-9-6-10(15)7-11(14)13(9)19-8-12(17)16-2-4-18-5-3-16/h6-7H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLBSTWXDQJTSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)N2CCOCC2)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-morpholin-4-ylpyridin-2-yl)-6-azaspiro[3.4]octane-6-carboxamide](/img/structure/B7679931.png)

![N-[3-(difluoromethyl)phenyl]-7,7-dimethyl-1,1-dioxo-1,4-thiazepane-4-carboxamide](/img/structure/B7679954.png)
![1-[2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]ethyl]-1-methyl-3-(1,3-thiazol-4-ylmethyl)urea](/img/structure/B7679962.png)
![5-[[(3-chloro-4-methylphenyl)methylamino]methyl]-N,N-dimethyl-1,2,4-oxadiazol-3-amine](/img/structure/B7679978.png)
![N-[2-bromo-5-(trifluoromethyl)phenyl]-2-methylsulfanylacetamide](/img/structure/B7679984.png)
![5-Methyl-4-[2-(6-pyrrolidin-1-ylpyridin-3-yl)-1,3-thiazol-4-yl]-1,2-oxazole](/img/structure/B7679987.png)
![N-[2-bromo-5-(trifluoromethyl)phenyl]-2-methylpyrazole-3-carboxamide](/img/structure/B7679996.png)
![5-[(2-Bromo-4-fluoro-6-methylphenoxy)methyl]-3-(methoxymethyl)-1,2,4-oxadiazole](/img/structure/B7680002.png)

![2-[(Z)-1-(4-chlorothiophen-2-yl)prop-1-en-2-yl]pyrazine](/img/structure/B7680008.png)
![2-ethyl-N-[5-(1-methylpyrazol-4-yl)-1,3,4-oxadiazol-2-yl]benzenesulfonamide](/img/structure/B7680014.png)
![Methyl 2-[(2-bromofuran-3-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B7680020.png)
